molecular formula C19H25N5O B5524584 4-ethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

4-ethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Número de catálogo: B5524584
Peso molecular: 339.4 g/mol
Clave InChI: FKOWRPZBRWLLGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-ethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is commonly referred to as EPPTB and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition

  • Histone Deacetylase Inhibitor : A compound similar to the one , MGCD0103, showed potential as an anticancer drug due to its ability to inhibit histone deacetylases, particularly HDACs 1-3 and 11. This inhibition leads to cancer cell proliferation blockage, histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis (Zhou et al., 2008).

Anticancer and Anti-Inflammatory Properties

  • Anticancer and Anti-Inflammatory Agents : Novel pyrazolopyrimidines derivatives, structurally related to the query compound, were synthesized and found to have potential as anticancer and anti-5-lipoxygenase agents. These compounds demonstrated cytotoxic effects on cancer cell lines and inhibition of 5-lipoxygenase, indicating their potential in treating cancer and inflammation (Rahmouni et al., 2016).

Analytical Techniques in Pharmaceutical Research

  • Pharmaceutical Analysis : The compound's analogs were used in nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances, suggesting its relevance in pharmaceutical analysis and quality control (Ye et al., 2012).

Radiopharmaceutical Synthesis

  • Radiopharmaceutical Precursor : A structurally related compound, (S)-BZM, was synthesized as a precursor for (S)-123I-IBZM, a radiopharmaceutical. This demonstrates the compound's potential application in medical imaging and diagnostics (Bobeldijk et al., 1990).

Polymorphic Studies in Pharmaceuticals

  • Pharmaceutical Polymorphism : Another related compound, TKS159, displayed polymorphism, a critical factor in drug development and pharmacokinetics. Studying different polymorphic forms can influence the drug's stability, solubility, and bioavailability (Yanagi et al., 2000).

Luminescent Materials

  • Aggregation-Enhanced Emission : Pyridyl substituted benzamides, closely related to the query compound, showed properties like aggregation-enhanced emission and multi-stimuli-responsive characteristics. This suggests its potential use in the development of new luminescent materials (Srivastava et al., 2017).

Direcciones Futuras

The future directions in the research of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

Propiedades

IUPAC Name

4-ethyl-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-2-15-5-7-16(8-6-15)19(25)21-10-9-20-17-13-18(23-14-22-17)24-11-3-4-12-24/h5-8,13-14H,2-4,9-12H2,1H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOWRPZBRWLLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.